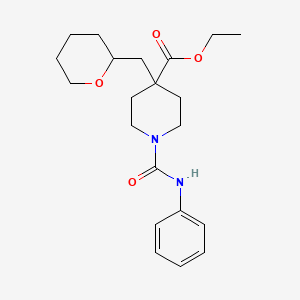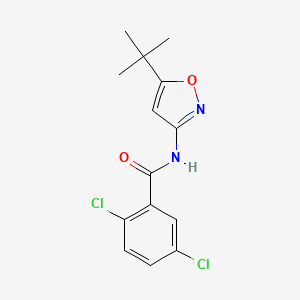![molecular formula C13H16ClFN2O3S B4697463 1-[(2-chloro-6-fluorophenyl)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B4697463.png)
1-[(2-chloro-6-fluorophenyl)acetyl]-4-(methylsulfonyl)piperazine
説明
1-[(2-chloro-6-fluorophenyl)acetyl]-4-(methylsulfonyl)piperazine, also known as CFM-2, is a synthetic compound that has been studied for its potential therapeutic applications. This molecule belongs to the class of piperazine derivatives, which have been widely used in medicinal chemistry due to their diverse biological activities.
作用機序
The mechanism of action of 1-[(2-chloro-6-fluorophenyl)acetyl]-4-(methylsulfonyl)piperazine is not fully understood. However, it has been suggested that 1-[(2-chloro-6-fluorophenyl)acetyl]-4-(methylsulfonyl)piperazine may act as a modulator of the GABAergic system, which is involved in the regulation of pain and inflammation. 1-[(2-chloro-6-fluorophenyl)acetyl]-4-(methylsulfonyl)piperazine has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-[(2-chloro-6-fluorophenyl)acetyl]-4-(methylsulfonyl)piperazine has been shown to have several biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models of inflammation. 1-[(2-chloro-6-fluorophenyl)acetyl]-4-(methylsulfonyl)piperazine has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in the brain, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the advantages of 1-[(2-chloro-6-fluorophenyl)acetyl]-4-(methylsulfonyl)piperazine is its wide range of potential therapeutic applications. 1-[(2-chloro-6-fluorophenyl)acetyl]-4-(methylsulfonyl)piperazine has been shown to have antinociceptive, anti-inflammatory, and neuroprotective effects, which make it a promising candidate for the treatment of various diseases. However, one of the limitations of 1-[(2-chloro-6-fluorophenyl)acetyl]-4-(methylsulfonyl)piperazine is its low solubility in water, which may affect its bioavailability.
将来の方向性
There are several future directions for the study of 1-[(2-chloro-6-fluorophenyl)acetyl]-4-(methylsulfonyl)piperazine. One possible direction is to investigate the potential of 1-[(2-chloro-6-fluorophenyl)acetyl]-4-(methylsulfonyl)piperazine as a treatment for neuropathic pain in humans. Another direction is to explore the molecular targets of 1-[(2-chloro-6-fluorophenyl)acetyl]-4-(methylsulfonyl)piperazine and its mechanism of action in more detail. Additionally, the development of more efficient synthesis methods and the optimization of 1-[(2-chloro-6-fluorophenyl)acetyl]-4-(methylsulfonyl)piperazine's physicochemical properties may improve its potential as a therapeutic agent.
Conclusion:
In conclusion, 1-[(2-chloro-6-fluorophenyl)acetyl]-4-(methylsulfonyl)piperazine is a synthetic compound that has been studied for its potential therapeutic applications. It has been shown to have antinociceptive, anti-inflammatory, and neuroprotective effects in animal models. 1-[(2-chloro-6-fluorophenyl)acetyl]-4-(methylsulfonyl)piperazine has also been investigated for its potential to treat neuropathic pain, Alzheimer's disease, and Parkinson's disease. While 1-[(2-chloro-6-fluorophenyl)acetyl]-4-(methylsulfonyl)piperazine has several advantages as a potential therapeutic agent, its low solubility in water may limit its bioavailability. Further research is needed to fully understand the mechanism of action of 1-[(2-chloro-6-fluorophenyl)acetyl]-4-(methylsulfonyl)piperazine and its potential as a therapeutic agent.
科学的研究の応用
1-[(2-chloro-6-fluorophenyl)acetyl]-4-(methylsulfonyl)piperazine has been studied extensively for its potential therapeutic applications. It has been shown to have antinociceptive, anti-inflammatory, and neuroprotective effects in animal models. 1-[(2-chloro-6-fluorophenyl)acetyl]-4-(methylsulfonyl)piperazine has also been investigated for its potential to treat neuropathic pain, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-(4-methylsulfonylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O3S/c1-21(19,20)17-7-5-16(6-8-17)13(18)9-10-11(14)3-2-4-12(10)15/h2-4H,5-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAUVWCVAKVDQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(9H-fluoren-2-ylamino)carbonothioyl]-3-methoxy-2-naphthamide](/img/structure/B4697382.png)
![N-cyclopropyl-3-{4-[(dimethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4697388.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4697390.png)
![2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-isopropylhydrazinecarbothioamide](/img/structure/B4697395.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3,4-trifluorobenzamide](/img/structure/B4697415.png)

![4-[4-(1-adamantyl)-1-piperazinyl]-4-oxobutanoic acid](/img/structure/B4697418.png)
![N-butyl-6-cyclopropyl-3-methyl-N-1,3-thiazol-2-ylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4697426.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B4697441.png)
![N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4697443.png)
![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine](/img/structure/B4697457.png)
![methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4697458.png)